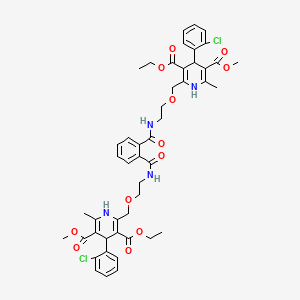
6-Demethyl Papaverine-d3 beta-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Demethyl Papaverine-d3 beta-D-Glucuronide is a labeled metabolite of Papaverine, a well-known vasodilator. This compound is primarily used in proteomics research and has a molecular formula of C25H24D3NO10 with a molecular weight of 504.50 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Demethyl Papaverine-d3 beta-D-Glucuronide involves the incorporation of deuterium (d3) into the Papaverine structure, followed by glucuronidation. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for glucuronidation involve the use of glucuronic acid derivatives under acidic or enzymatic conditions .
Industrial Production Methods
Industrial production of this compound is typically carried out in specialized laboratories equipped for handling isotopically labeled compounds. The process involves multiple steps, including the synthesis of the deuterated precursor and subsequent glucuronidation .
Analyse Chemischer Reaktionen
Types of Reactions
6-Demethyl Papaverine-d3 beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the glucuronide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
6-Demethyl Papaverine-d3 beta-D-Glucuronide is used extensively in scientific research, particularly in the following fields:
Chemistry: As a reference standard in analytical chemistry for the study of metabolic pathways.
Biology: Used in studies involving enzyme kinetics and metabolic profiling.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in pharmacokinetic studies.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes.
Wirkmechanismus
The mechanism of action of 6-Demethyl Papaverine-d3 beta-D-Glucuronide involves its interaction with specific molecular targets and pathways. As a metabolite of Papaverine, it may exert similar effects, such as vasodilation, by inhibiting phosphodiesterase enzymes and increasing cyclic adenosine monophosphate (cAMP) levels. This leads to the relaxation of smooth muscle cells and improved blood flow .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Papaverine: The parent compound, known for its vasodilatory effects.
6-Demethyl Papaverine: A closely related compound without the deuterium labeling.
Papaverine beta-D-Glucuronide: The non-deuterated glucuronide form.
Uniqueness
6-Demethyl Papaverine-d3 beta-D-Glucuronide is unique due to its isotopic labeling with deuterium, which makes it particularly useful in metabolic studies and as a reference standard in mass spectrometry. This labeling allows for precise tracking and quantification in biological systems .
Eigenschaften
Molekularformel |
C25H27NO10 |
|---|---|
Molekulargewicht |
504.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[1-[(3,4-dimethoxyphenyl)methyl]-7-(trideuteriomethoxy)isoquinolin-6-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H27NO10/c1-32-16-5-4-12(9-17(16)33-2)8-15-14-11-18(34-3)19(10-13(14)6-7-26-15)35-25-22(29)20(27)21(28)23(36-25)24(30)31/h4-7,9-11,20-23,25,27-29H,8H2,1-3H3,(H,30,31)/t20-,21-,22+,23-,25+/m0/s1/i3D3 |
InChI-Schlüssel |
UGQMKGSZOXHZOP-PABHCYFOSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=C(C=C2C=CN=C(C2=C1)CC3=CC(=C(C=C3)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Chloro-6,8-dicyclopropylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13851650.png)

![11-ent-Mifepristone-5-chloro-3,2'-[1,3]dioxolane](/img/structure/B13851659.png)

![(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851665.png)





amino](1,2,3-13C3)propanoate](/img/structure/B13851687.png)
